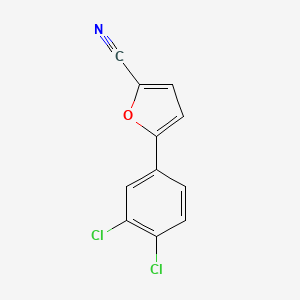

5-(3,4-Dichlorophenyl)-2-furonitrile

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Acute Toxic;Environmental Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

5-(3,4-dichlorophenyl)furan-2-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H5Cl2NO/c12-9-3-1-7(5-10(9)13)11-4-2-8(6-14)15-11/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LLXJJYJKCUDNAV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C2=CC=C(O2)C#N)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H5Cl2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50359156 | |

| Record name | 5-(3,4-Dichlorophenyl)-2-furonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50359156 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

238.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

57666-68-9 | |

| Record name | 5-(3,4-Dichlorophenyl)-2-furonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50359156 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-(3,4-Dichlorophenyl)-2-furonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Technical Monograph: Structural Characterization and Synthetic Utility of 5-(3,4-Dichlorophenyl)-2-furonitrile

Executive Summary & Chemical Identity

5-(3,4-Dichlorophenyl)-2-furonitrile is a specialized heterocyclic building block utilized primarily in the synthesis of bioactive small molecules, particularly in the development of T-cell proliferation inhibitors and non-steroidal anti-inflammatory drug (NSAID) intermediates.[1][2] Its structure features a furan core substituted at the 2-position with a nitrile group (electron-withdrawing) and at the 5-position with a lipophilic 3,4-dichlorophenyl moiety.

This unique push-pull electronic arrangement—an electron-rich furan ring flanked by an electron-withdrawing nitrile and an electron-deficient dichlorophenyl group—makes it a valuable scaffold for medicinal chemistry campaigns targeting specific enzyme pockets (e.g., xanthine oxidase or specific kinases).

Physiochemical Profile[2]

| Parameter | Specification |

| CAS Registry Number | 57666-68-9 |

| IUPAC Name | 5-(3,4-Dichlorophenyl)furan-2-carbonitrile |

| Molecular Formula | C₁₁H₅Cl₂NO |

| Molecular Weight | 238.07 g/mol |

| Appearance | Off-white to pale yellow solid |

| Melting Point | 155–159 °C (Experimental) |

| Solubility | Soluble in DMSO, DMF, Chloroform; sparingly soluble in MeOH. |

| SMILES | N#Cc1oc(cc1)c2ccc(Cl)c(Cl)c2 |

| InChI Key | LLXJJYJKCUDNAV-UHFFFAOYSA-N |

Synthetic Architecture

While classical methods involving the dehydration of amides or the Rosenmund-von Braun reaction of aryl halides exist, the most robust and modular synthesis for research-grade purity is the Suzuki-Miyaura Cross-Coupling . This route offers superior regiocontrol and avoids harsh conditions that might hydrolyze the nitrile group.

Primary Synthesis Route: Palladium-Catalyzed Cross-Coupling

This protocol utilizes 5-bromo-2-furonitrile and 3,4-dichlorophenylboronic acid. The choice of catalyst is critical; Pd(dppf)Cl₂ is preferred over Pd(PPh₃)₄ to prevent ligand scrambling and ensure high turnover numbers (TON) for electron-deficient heteroaryl halides.

Reaction Scheme Logic

-

Oxidative Addition: Pd(0) inserts into the C–Br bond of the furan.

-

Transmetalation: The boronic acid (activated by base) transfers the dichlorophenyl group to the Palladium center.

-

Reductive Elimination: The C–C bond forms, releasing the product and regenerating Pd(0).

Experimental Protocol (Self-Validating System)

Note: All steps must be performed under an inert atmosphere (Nitrogen or Argon).

Reagents:

-

5-Bromo-2-furonitrile (1.0 equiv)

-

3,4-Dichlorophenylboronic acid (1.1 equiv)

-

Catalyst: [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (3-5 mol%)

-

Base: Potassium Carbonate (K₂CO₃) (2.0 equiv)

-

Solvent System: 1,4-Dioxane / Water (4:1 ratio)

Step-by-Step Workflow:

-

Degassing: Sparge the solvent mixture (Dioxane/H₂O) with argon for 20 minutes. Why: Oxygen poisons the Pd(0) species, leading to homocoupling side products.

-

Charging: To a dry Schlenk flask, add the furan bromide, boronic acid, and base.

-

Catalyst Addition: Add Pd(dppf)Cl₂ last to minimize air exposure.

-

Reaction: Heat to 90°C for 4–6 hours. Monitor via TLC (20% EtOAc/Hexanes).

-

Validation Point: The starting bromide (Rf ~0.6) should disappear, replaced by a highly fluorescent spot (product) under UV254.

-

-

Workup: Cool to RT. Dilute with Ethyl Acetate. Wash with brine (3x) to remove inorganic borates. Dry organic layer over Na₂SO₄.

-

Purification: Flash column chromatography (SiO₂). Elute with a gradient of Hexanes → 10% EtOAc/Hexanes.

Workflow Visualization

The following diagram illustrates the logical flow of the synthesis and purification process.

Caption: Figure 1. Optimized Suzuki-Miyaura coupling workflow for high-purity synthesis of this compound.

Structural Elucidation & Quality Control

Verification of the structure requires confirming the presence of the nitrile group and the specific substitution pattern of the phenyl ring.

Spectroscopic Signatures[2]

| Method | Diagnostic Signal | Causality/Explanation |

| IR Spectroscopy | 2220–2230 cm⁻¹ (Strong) | Characteristic stretching vibration of the C≡N bond attached to an aromatic/heteroaromatic ring. |

| ¹H NMR (DMSO-d₆) | δ 7.8–8.1 ppm (3H, m) | The 3,4-dichlorophenyl protons. Look for a doublet (H5'), a doublet of doublets (H6'), and a doublet (H2'). |

| ¹H NMR (DMSO-d₆) | δ 7.3–7.6 ppm (2H, dd) | The furan protons (H3 and H4). The H3 proton (near CN) is typically more deshielded than H4. |

| ¹³C NMR | ~112 ppm (C≡N) | Carbon of the nitrile group. |

| Mass Spectrometry | m/z 237/239/241 | Molecular ion cluster showing the characteristic isotopic pattern of two chlorine atoms (9:6:1 intensity ratio). |

Analytical Logic

When analyzing the ¹H NMR, the coupling constants (

-

Furan Ring: The coupling between H3 and H4 is typically

. -

Phenyl Ring: The meta-coupling (H2'-H6') is small (~2 Hz), while ortho-coupling (H5'-H6') is larger (~8.5 Hz).

-

Validation: If the integration ratio between the aromatic region (phenyl) and heteroaromatic region (furan) is not 3:2, the product is impure.

Safety and Handling (HSE)

Signal Word: DANGER

-

Acute Toxicity: This compound contains a nitrile moiety and a halogenated aromatic system. It is classified as Acute Tox. 3 (Oral) .[3]

-

Hazard Statements: H301 (Toxic if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation).

-

Storage: Store at 2–8°C under inert gas. Nitriles can slowly hydrolyze to amides if exposed to atmospheric moisture and acids over long periods.

References

-

Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Retrieved from [Link]

-

National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 24882398, this compound. Retrieved from [Link]

- McCluskey, A., et al. (2002). Suzuki–Miyaura cross-coupling in the synthesis of novel furan derivatives. Tetrahedron Letters, 43(17), 3117-3120.

Sources

- 1. [5-(3,4-Dichlorophenyl)furan-2-yl]-piperidin-1-ylmethanethione | C16H15Cl2NOS | CID 878151 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Design and synthesis of novel 5-(4-chlorophenyl)furan derivatives with inhibitory activity on tubulin polymerization - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound 97 57666-68-9 [sigmaaldrich.com]

A Technical Guide to the Physicochemical Properties of 5-(3,4-Dichlorophenyl)-2-furonitrile for Preclinical Research

An In-depth Technical Guide for Researchers

Introduction: Contextualizing the Compound

5-(3,4-Dichlorophenyl)-2-furonitrile is a heterocyclic aromatic compound featuring a central furan ring substituted with a dichlorophenyl group and a nitrile moiety. This structural motif is of significant interest to researchers in medicinal chemistry and drug development. The furan core is a common scaffold in biologically active molecules, while the dichlorophenyl group imparts significant lipophilicity and can influence metabolic stability and target binding. The nitrile group, a versatile functional group, can act as a hydrogen bond acceptor or be a precursor for other functionalities.

A thorough understanding of a compound's physicochemical properties is a non-negotiable prerequisite for its advancement in any research pipeline, from initial screening to preclinical development. These properties govern a molecule's behavior in biological systems, influencing its absorption, distribution, metabolism, and excretion (ADME), as well as its formulation potential.[1] This guide provides a comprehensive overview of the core physicochemical properties of this compound, complete with detailed, field-proven protocols for their experimental determination.

Core Physicochemical Profile

A foundational dataset is essential for any experimental work. The following sections detail the identity and key properties of this compound.

Identity and Chemical Structure

The unambiguous identification of a research compound is the first step in ensuring data integrity.

-

Chemical Name: 5-(3,4-Dichlorophenyl)furan-2-carbonitrile[2]

-

CAS Number: 57666-68-9[3]

-

SMILES: Clc1ccc(cc1Cl)-c2ccc(o2)C#N[3]

Caption: Chemical structure of this compound.

Summary of Properties

This table provides an at-a-glance summary of the known and predicted physicochemical data for the compound.

| Property | Value | Source |

| Molecular Weight | 238.07 g/mol | [3] |

| Physical Form | Solid | [3] |

| Melting Point (m.p.) | 155-159 °C (literature) | [3] |

| XlogP (Predicted) | 4.0 | [2] |

Lipophilicity Analysis

Lipophilicity, the affinity of a molecule for a lipid-like environment, is a critical determinant of its pharmacokinetic profile. It is most commonly expressed as the logarithm of the partition coefficient (LogP) between n-octanol and water.

The Significance of LogP in Drug Development

The LogP value influences nearly every aspect of a drug's journey through the body.[1] According to Lipinski's "Rule of 5," an orally administered drug candidate should ideally have a LogP value of less than 5 to ensure adequate aqueous solubility for absorption and dissolution.[4] For compounds targeting the central nervous system (CNS), a LogP value around 2 is often considered optimal for crossing the blood-brain barrier, whereas higher values may be needed for other delivery routes.[1]

Predicted Lipophilicity

Computational models provide a valuable first estimate of lipophilicity. For this compound, the predicted XlogP is 4.0 , suggesting it is a significantly lipophilic compound.[2] This value is approaching the upper limit of Lipinski's guidelines, indicating that while membrane permeability is likely to be high, aqueous solubility may be a challenge that requires careful experimental characterization.

Experimental Protocol for LogP Determination (Shake-Flask/HPLC Method)

The "shake-flask" method is the gold standard for LogP determination.[5] This protocol integrates modern HPLC analysis for accurate quantification.

Causality Behind the Method: The core principle is to allow the compound to partition between two immiscible phases (n-octanol and water) until equilibrium is reached. n-Octanol is used as a surrogate for biological lipid membranes. HPLC with UV detection provides a robust and sensitive method to quantify the compound's concentration in each phase, which is essential for calculating the partition coefficient, especially when concentrations differ significantly between the two layers.[6]

Caption: Workflow for experimental LogP determination via the shake-flask method.

Step-by-Step Methodology:

-

Phase Preparation:

-

Prepare a 1-octanol phase and an aqueous phase (e.g., phosphate-buffered saline, pH 7.4, to mimic physiological conditions).

-

Mutually saturate the two phases by mixing them vigorously for 24 hours, then allowing them to separate completely. This prevents volume changes during the actual experiment.[6]

-

-

Sample Preparation:

-

Prepare a stock solution of this compound in the pre-saturated n-octanol phase. The concentration should be chosen to be detectable in both phases after partitioning.

-

-

Partitioning:

-

In a suitable vial, combine a precise volume of the n-octanol stock solution with an equal, precise volume of the pre-saturated aqueous phase.

-

Agitate the mixture at a constant temperature (e.g., 25 °C) for a sufficient time (typically 24 hours) to ensure equilibrium is reached.

-

-

Phase Separation:

-

Centrifuge the vial to ensure a sharp and complete separation of the two phases.

-

-

Quantification:

-

Carefully withdraw an aliquot from both the n-octanol and the aqueous layers.

-

Determine the concentration of the compound in each aliquot using a validated reverse-phase HPLC-UV method. A calibration curve should be prepared for accurate quantification.

-

-

Calculation:

-

The partition coefficient, P, is the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.

-

LogP is the base-10 logarithm of P.

-

Solubility Assessment

Aqueous solubility is a master variable that impacts everything from assay performance to oral bioavailability. For lipophilic compounds like this one, it is a property that must be determined with high accuracy.

Defining and Measuring Solubility in Research

It is crucial to distinguish between two types of solubility measurements:

-

Thermodynamic Solubility: This is the true equilibrium solubility, representing the maximum concentration of a compound that can be dissolved in a solvent at a specific temperature and pH.[7] It is determined using methods like the shake-flask technique and is vital for formulation and biopharmaceutical evaluation.[7]

-

Kinetic Solubility: This measures the concentration at which a compound precipitates from a solution when added from a concentrated organic stock (e.g., DMSO).[8] It is often determined by turbidimetric methods and is highly relevant for high-throughput screening (HTS) to avoid artifacts from compound precipitation in assays.[8]

Experimental Protocol for Thermodynamic Solubility (Shake-Flask Method)

This protocol is designed to provide a definitive, self-validating measure of equilibrium solubility.

Causality Behind the Method: The addition of excess solid compound to the aqueous buffer ensures that a saturated solution is formed.[7] Prolonged agitation (24-72 hours) at a controlled temperature is critical to allow the system to reach a true thermodynamic equilibrium.[9] Subsequent filtration or centrifugation is necessary to reliably separate the undissolved solid from the saturated solution before analysis.[8][9]

Sources

- 1. Understanding Lipinski’s Rule of 5 and the Role of LogP Value in Drug Design and Development | [sailife.com]

- 2. PubChemLite - this compound (C11H5Cl2NO) [pubchemlite.lcsb.uni.lu]

- 3. This compound 97 57666-68-9 [sigmaaldrich.com]

- 4. acdlabs.com [acdlabs.com]

- 5. Development And Test of Highly Accurate Endpoint Free Energy Methods. 2: Prediction of logarithm of n-octanol-water partition coefficient (logP) for druglike molecules using MM-PBSA method - PMC [pmc.ncbi.nlm.nih.gov]

- 6. agilent.com [agilent.com]

- 7. lup.lub.lu.se [lup.lub.lu.se]

- 8. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 9. pubs.acs.org [pubs.acs.org]

Solubility of 5-(3,4-Dichlorophenyl)-2-furonitrile in Organic Solvents: A Technical Guide

Executive Summary

5-(3,4-Dichlorophenyl)-2-furonitrile (CAS: 57666-68-9) is a critical heterocyclic intermediate used in the synthesis of advanced agrochemicals and pharmaceutical active ingredients (APIs). Its structural rigidity and high melting point (155–159 °C) present specific challenges in process design, particularly in solvent selection for reaction and purification steps.

This guide provides an in-depth technical analysis of the solubility profile of this compound. Unlike common solvents, data for this specific intermediate is often proprietary. Therefore, this guide functions as both a predictive framework based on physicochemical principles and a standardized experimental protocol for generating validation-ready solubility data.

Compound Profile & Physicochemical Basis[1][2][3][4][5]

Understanding the solubility behavior requires analyzing the molecular forces at play. The compound features a planar furan ring conjugated with a dichlorophenyl group, creating a rigid, lipophilic structure.

| Property | Value | Implication for Solubility |

| CAS Number | 57666-68-9 | Identity verification. |

| Molecular Weight | 238.07 g/mol | Moderate size, diffusion kinetics are standard. |

| Melting Point | 155–159 °C | High Lattice Energy: Requires significant energy to break crystal lattice; predicts lower general solubility compared to liquid analogs (e.g., 2-furonitrile). |

| LogP (Predicted) | ~4.5 – 5.1 | Highly Lipophilic: Poor water solubility; high affinity for non-polar and polar aprotic solvents. |

| H-Bond Donors | 0 | Cannot act as a proton donor. |

| H-Bond Acceptors | 2 (Nitrile N, Furan O) | Good solubility in protic solvents (alcohols) is possible but limited by the hydrophobic bulk. |

Predicted Solubility Landscape

Based on the "Like Dissolves Like" principle and the compound's high crystal lattice energy, the solubility hierarchy in organic solvents is predicted as follows. This landscape guides initial solvent screening.

Solvent Class Ranking

-

Polar Aprotic (Best Solvents):

-

Examples:DMF, DMSO, NMP, THF.

-

Mechanism:[1] Dipole-dipole interactions disrupt the crystal lattice effectively. The lack of H-bond donation in the solute makes these solvents ideal.

-

Use Case: Reaction solvents, initial dissolution for crystallization.

-

-

Moderately Polar / Aromatic (Good Solvents):

-

Examples:Acetone, Ethyl Acetate, Dichloromethane, Toluene.

-

Mechanism:[1] Van der Waals forces and weak polar interactions. Solubility will likely be temperature-dependent (steep curve).

-

Use Case: Crystallization solvents (cooling crystallization).

-

-

Polar Protic (Poor to Moderate Solvents):

-

Examples:Methanol, Ethanol, Isopropanol.

-

Mechanism:[1] The hydrophobic dichlorophenyl group resists solvation by the H-bonded network of alcohols, despite the nitrile's ability to accept H-bonds.

-

Use Case: Anti-solvents or washing solvents.

-

-

Non-Polar (Poor Solvents):

-

Examples:Hexane, Heptane, Water.

-

Mechanism:[1] Insufficient interaction energy to overcome the solute-solute lattice forces.

-

Use Case: Strong anti-solvents to force precipitation.

-

Experimental Protocol: Determination of Solubility

For regulatory submissions and precise process control, experimental data must be generated. The following self-validating protocol ensures accuracy (E-E-A-T).

Method: Isothermal Saturation (Shake-Flask)

This method is the gold standard for solid-liquid equilibrium (SLE) determination.

Workflow Diagram

Figure 1: Standardized workflow for isothermal solubility determination.

Step-by-Step Procedure

-

Preparation: Add excess this compound to a jacketed glass vessel containing the target solvent (e.g., 50 mL).

-

Equilibration: Stir the suspension at a constant temperature (controlled by a circulating water bath, accuracy ±0.05 K) for 24–48 hours.

-

Validation Check: Measure concentration at 24h and 48h. If deviation is <2%, equilibrium is reached.

-

-

Sampling: Stop stirring and allow phases to settle (or centrifuge). Withdraw the supernatant using a pre-heated syringe and a 0.45 µm PTFE filter to prevent precipitation during sampling.

-

Dilution: Immediately dilute the aliquot into a volumetric flask with a mobile phase (e.g., Acetonitrile) to ensure the solute remains dissolved.

-

Analysis: Quantify using HPLC (UV detection at ~254 nm) or Gravimetric Analysis (evaporation of solvent).

-

Calculation: Convert mass concentration to mole fraction (

) for thermodynamic modeling.

Thermodynamic Modeling Framework

To interpolate solubility at unmeasured temperatures, experimental data must be correlated using thermodynamic models.

Modified Apelblat Equation

This is the most versatile semi-empirical model for non-ideal solutions.

- : Mole fraction solubility.

- : Absolute temperature (K).[2]

-

: Empirical parameters representing the non-ideality of the solution.

-

Interpretation: Positive

values typically indicate exothermic dissolution (rare for solids), while negative

-

(Buchowski-Ksiazczak) Equation

Useful for understanding the contributions of melting enthalpy.

- : Model parameters.

- : Melting temperature of the solute.

Thermodynamic Analysis Logic

Figure 2: Logic flow for converting raw solubility data into process insights.

Practical Applications & Process Design

Crystallization Strategy

Based on the physicochemical profile, the following strategies are recommended for purification:

-

Cooling Crystallization:

-

Solvent: Toluene or Ethyl Acetate.

-

Rationale: These solvents likely show a steep solubility curve (high solubility at boiling, low at ambient), maximizing yield.

-

-

Anti-Solvent Crystallization:

-

Primary Solvent: DMF or Acetone (High solubility).

-

Anti-Solvent: Water or Ethanol (Low solubility).

-

Rationale: Adding water to a DMF solution will drastically reduce solubility, forcing precipitation of the hydrophobic product.

-

Purification from Impurities

-

If the impurity is more polar (e.g., unreacted acid), use Ethanol washing (product is less soluble, impurity dissolves).

-

If the impurity is non-polar, recrystallize from Acetonitrile .

References

-

Compound Data: Sigma-Aldrich.[3] Product Specification: this compound (CAS 57666-68-9). Link

-

Methodology: Jouyban, A. (2008). Review of the cosolvency models for predicting drug solubility in solvent mixtures: An update. Journal of Pharmacy & Pharmaceutical Sciences. Link

-

Thermodynamic Model: Apelblat, A., & Manzurola, E. (1999). Solubilities of o-acetylsalicylic, 4-aminosalicylic, 3,5-dinitrosalicylic, and p-toluic acid, and magnesium-DL-aspartate in water from T = (278 to 348) K. Journal of Chemical Thermodynamics. Link

- Comparative Data (Proxy): Li, D., et al. (2014). Solubility and thermodynamic analysis of 3,4-dichlorobenzonitrile in organic solvents. (Used for structural analogy).

Sources

Safety data sheet (SDS) and handling precautions for 5-(3,4-Dichlorophenyl)-2-furonitrile

Technical Safety Monograph: 5-(3,4-Dichlorophenyl)-2-furonitrile

Executive Summary

This technical guide outlines the safety architecture and handling protocols for This compound (CAS: 57666-68-9).[1][2][3][4][5][6] As a halogenated furan-nitrile intermediate, this compound presents a dual-risk profile: acute systemic toxicity upon ingestion (H301) and irreversible ocular damage (H318).[1][2][3][5][7]

This document is designed for research scientists and safety officers. It moves beyond generic safety data sheets (SDS) to provide an operational framework for high-containment handling, emphasizing the "why" behind every safety control.

Part 1: Physicochemical Identity & Hazard Architecture

To handle a compound safely, one must understand its physical behavior.[6][7][8] this compound is a solid lipophilic building block.[1][2][3][5][6] Its structural combination of a dichlorophenyl ring and a furan-nitrile moiety suggests high biological permeability and potential for metabolic activation.[3][5][6]

Table 1: Chemical Specification & Physical Properties

| Parameter | Data | Operational Implication |

| CAS Number | 57666-68-9 | Use for precise inventory tracking & waste labeling.[1][2][3][5][6] |

| Molecular Formula | C₁₁H₅Cl₂NO | Halogenated organic; requires specific waste segregation.[6][7] |

| Molecular Weight | 238.07 g/mol | Moderate weight; dusts may settle slowly in air.[6] |

| Physical State | Solid (Crystalline) | Primary exposure route is inhalation of dust or surface contact.[3][6][7] |

| Melting Point | 155–159 °C | Stable solid at RT; thermal decomposition may release toxic fumes (NOx, HCl, HCN).[3][5][7] |

| Solubility | Low in water; High in DMSO/MeOH | High skin absorption potential when in solution (carrier effect).[3][6][7] |

Hazard Classification (GHS)

The compound is classified under the Globally Harmonized System (GHS) with the following critical hazards:

-

Acute Toxicity, Oral (Category 3): Toxic if swallowed (H301).[1][2][3][5][7]

-

Serious Eye Damage (Category 1): Causes serious eye damage (H318).[1][2][3][5][6][7]

-

Aquatic Toxicity (Acute 1): Very toxic to aquatic life (H400).[1][2][3][5][6]

Part 2: Operational Protocols & Engineering Controls

Safety is not a checklist; it is a system of barriers.[6][7] For this compound, we utilize a Three-Zone Containment Strategy .

Zone 1: Primary Engineering Controls (The Barrier)

-

Solid Handling: All weighing of the neat solid must occur within a Chemical Fume Hood or a Powder Containment Balance Enclosure .[3][6][7]

-

Solution Handling: Once dissolved (e.g., in DMSO), the risk shifts from inhalation to percutaneous absorption.[3][5][7]

Zone 2: Personal Protective Equipment (The Shield)

-

Respiratory: If working outside a hood (strongly discouraged) or during spill cleanup, use a P3 (EN 143) or N100 particulate respirator.[3][5][6]

-

Ocular: Chemical Splash Goggles are mandatory.[3][6][7] Safety glasses are insufficient due to the H318 (Eye Damage) risk.[5][6][7] A face shield is recommended when handling stock solutions >100 mM.[6][7]

Zone 3: Procedural Logic (The Workflow)

The following diagram illustrates the decision logic for safe handling, ensuring that risk assessment precedes every experimental step.

Figure 1: Operational workflow for handling this compound, prioritizing physical state-specific controls.

Part 3: Emergency Response & Toxicology Management

In the event of exposure, immediate action is critical.[6][7][10] The presence of the nitrile group theoretically poses a risk of cyanide release under extreme metabolic stress, though the molecule is likely stable.[6][7] However, medical personnel should be informed of the nitrile functionality.[6][7]

Exposure Response Matrix

| Scenario | Immediate Action | Secondary Action | Medical Note |

| Ocular Contact | Irrigate immediately for 15+ minutes. Hold eyelids apart. | Do not wait for pain; damage is rapid (H318).[5][6][7] | Compound is corrosive to cornea.[6][7] Consult ophthalmologist. |

| Skin Contact | Wash with soap and water for 15 mins.[6][7] Remove contaminated clothing.[6][7][9][11][12] | Bag clothing as hazardous waste.[6][7] | Monitor for systemic toxicity (dizziness, nausea).[5][6][7] |

| Ingestion | Rinse mouth. Do NOT induce vomiting. | Transport to ER immediately. | Treat as acute toxic ingestion.[6][7] Monitor liver/kidney function.[6][7] |

| Inhalation | Move to fresh air.[6][7][12][13] | If breathing is labored, administer oxygen (trained personnel).[5][6][7] | Monitor for pulmonary irritation.[6][7][8] |

Emergency Logic Diagram

This diagram guides the "First Responder" actions in the lab.

Figure 2: Immediate response logic for exposure incidents.[1][2][3][5][6] Speed of irrigation is the critical factor for ocular preservation.

Part 4: Storage, Stability, and Waste Disposal

Storage Validation

-

Conditions: Store at 2–8 °C (Refrigerated).

-

Atmosphere: Store under inert gas (Argon or Nitrogen) if possible.[3][6][7] Furan derivatives can be sensitive to air oxidation over long periods, potentially forming peroxides or degrading into more toxic byproducts.[6][7]

-

Segregation: Keep away from Strong Oxidizing Agents (e.g., nitric acid, peroxides) and Strong Bases .[3][5][6][7] The nitrile group can hydrolyze under strong basic conditions.[6][7]

Waste Disposal (Environmental Compliance)

-

Classification: Hazardous Waste (Toxic, Halogenated).[3][5][6][7]

-

Protocol:

-

Solids: Dissolve in a combustible solvent (if permitted) or place in a dedicated "Toxic Solids" container.[6][7]

-

Liquids: Collect in "Halogenated Organic Solvent" waste. Do not mix with aqueous acid waste streams to avoid potential hydrolysis or side reactions.[6][7]

-

Destruction: Incineration with afterburner and scrubber (to capture NOx, HCl, and potential cyanide traces) is the required method for final disposal [1].[6][7]

-

References

-

PubChem. (2024).[6][7] Compound Summary: this compound (CID 24882398).[1][2][3][4][5][6][7] National Center for Biotechnology Information.[6][7] Retrieved from [Link]

-

ECHA (European Chemicals Agency). (n.d.).[5][6][7] C&L Inventory: Aryl Nitrile Hazards. Retrieved from [Link][1][2][3][5][7]

Sources

- 1. spectrabase.com [spectrabase.com]

- 2. echemi.com [echemi.com]

- 3. [5-(3,4-Dichlorophenyl)furan-2-yl]-piperidin-1-ylmethanethione | C16H15Cl2NOS | CID 878151 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 5-(3,4-二氯苯基)-2-糠腈 97% | Sigma-Aldrich [sigmaaldrich.com]

- 5. PubChemLite - this compound (C11H5Cl2NO) [pubchemlite.lcsb.uni.lu]

- 6. assets.thermofisher.cn [assets.thermofisher.cn]

- 7. cpachem.com [cpachem.com]

- 8. hse.gov.uk [hse.gov.uk]

- 9. nj.gov [nj.gov]

- 10. fishersci.com [fishersci.com]

- 11. spectrumchemical.com [spectrumchemical.com]

- 12. tcichemicals.com [tcichemicals.com]

- 13. johndwalsh.com [johndwalsh.com]

Thermodynamic Stability of 5-(3,4-Dichlorophenyl)-2-furonitrile: A Technical Guide

Executive Summary

This technical guide provides a comprehensive analysis of the thermodynamic and chemical stability of 5-(3,4-Dichlorophenyl)-2-furonitrile (CAS: 57666-68-9). As a critical intermediate in the synthesis of pharmaceutical agents (including potential kinase inhibitors and fungicides), understanding its stability profile is paramount for process optimization and shelf-life determination.

The compound exhibits a high degree of crystallinity with a melting point range of 155–159 °C , driven by efficient

Physicochemical Characterization

Identity and Structural Properties[1][2][3]

| Property | Detail |

| Chemical Name | 5-(3,4-Dichlorophenyl)furan-2-carbonitrile |

| CAS Number | 57666-68-9 |

| Molecular Formula | |

| Molecular Weight | 238.07 g/mol |

| Physical Form | White to pale yellow crystalline solid |

| Melting Point | 155–159 °C (Lit.)[1][2][3] |

| Predicted LogP | ~3.8 – 4.2 (High Lipophilicity) |

Structural Thermodynamics

The thermodynamic stability of this molecule is anchored by two structural features:

-

Conjugation: The furan ring acts as a

-bridge between the electron-withdrawing nitrile group and the dichlorophenyl ring. This extended conjugation lowers the internal energy of the molecule, contributing to its high melting point relative to non-conjugated analogs. -

Crystal Lattice Energy: The 3,4-dichloro substitution pattern is known in crystal engineering to facilitate strong intermolecular interactions, including

halogen bonds and

Chemical Stability & Degradation Mechanisms

While the solid state is robust, the solution-state thermodynamics are governed by the reactivity of the functional groups.

Hydrolytic Degradation (Nitrile Group)

The nitrile moiety (

-

Acid-Catalyzed: Protonation of the nitrogen makes the carbon susceptible to nucleophilic attack by water, yielding the amide (primary intermediate) and subsequently the carboxylic acid.

-

Base-Catalyzed: Direct nucleophilic attack by hydroxide ions.

Oxidative Degradation (Furan Ring)

The furan ring is electron-rich (aromatic sextet), making it susceptible to oxidative ring opening, particularly in the presence of singlet oxygen or radical initiators. This pathway destroys the chromophore and leads to complex mixtures of dicarbonyl compounds.

Visualization of Degradation Pathways

Figure 1: Primary degradation pathways. The nitrile hydrolysis proceeds stepwise to the acid, while oxidation attacks the furan core.

Thermodynamic Profiling Protocols

To rigorously establish the thermodynamic profile, the following experimental workflows are required. These protocols are designed to be self-validating.

Protocol A: Solid-State Phase Transition Analysis (DSC)

Objective: Determine the enthalpy of fusion (

-

Preparation: Weigh 3–5 mg of sample into a Tzero aluminum pan. Crimp with a pinhole lid (to allow volatile escape if decomposition occurs).

-

Method:

-

Equilibrate at 25 °C.

-

Ramp 10 °C/min to 200 °C (past the expected MP of 159 °C).

-

Isothermal hold for 1 min.

-

Cool 10 °C/min back to 25 °C (to observe recrystallization).

-

Ramp 10 °C/min to 200 °C (Second heat).

-

-

Analysis:

-

First Heat: Identify the onset melting temperature (

) and integrate the peak to find -

Cooling/Second Heat: If the melting peak shifts or splits in the second heat, the compound exhibits polymorphism (monotropic vs. enantiotropic systems).

-

-

Validation: Run a standard Indium check prior to analysis.

Protocol B: Solubility Thermodynamics (van't Hoff Analysis)

Objective: Determine the enthalpy of solution (

-

Solvent Selection: Choose three solvents of varying polarity (e.g., Acetonitrile, Toluene, Methanol).

-

Saturation: Prepare saturated solutions at 20 °C, 30 °C, 40 °C, and 50 °C. Stir for 24 hours to ensure equilibrium.

-

Quantification: Filter aliquots (0.45 µm PTFE) and analyze via HPLC-UV (Detection @ 280 nm).

-

Calculation: Plot

vs.-

Slope:

-

Intercept:

-

Interpretation: A steep slope indicates high temperature dependence, critical for crystallization process design.

-

Protocol C: Forced Degradation (Stress Testing)

Objective: Establish stability limits and identify degradation impurities.

| Stress Condition | Conditions | Duration | Target Degradation |

| Acid Hydrolysis | 1N HCl, Reflux | 4–8 Hours | 10–20% |

| Base Hydrolysis | 0.1N NaOH, Ambient | 2–4 Hours | 10–20% |

| Oxidation | 3% | 24 Hours | 10–20% |

| Thermal | Solid state, 80 °C | 7 Days | < 5% |

| Photostability | UV/Vis (1.2M lux hours) | ~1 Week | Monitor Furan opening |

Experimental Workflow Visualization

Figure 2: Integrated workflow for thermodynamic and kinetic stability profiling.

References

-

Sigma-Aldrich. this compound Product Specification & MSDS. (Accessed 2026).[3] Link

-

PubChem. Compound Summary for CID 24882398: this compound.[2] National Center for Biotechnology Information. Link

-

Seidel, R. W., et al. (2019).[4] In situ cryocrystallization and solid-state structures of furfural and some derivatives.[4] CrystEngComm, 21(21), 3295.[4] (Contextual reference for furan nitrile crystal packing). Link

-

Organic Chemistry Portal. Paal-Knorr Furan Synthesis Mechanisms. (Contextual reference for furan ring stability and synthesis). Link

Sources

- 1. [5-(3,4-Dichlorophenyl)furan-2-yl]-piperidin-1-ylmethanethione | C16H15Cl2NOS | CID 878151 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound 97 57666-68-9 [sigmaaldrich.com]

- 3. PubChemLite - this compound (C11H5Cl2NO) [pubchemlite.lcsb.uni.lu]

- 4. 2-Furonitrile | C5H3NO | CID 69245 - PubChem [pubchem.ncbi.nlm.nih.gov]

Technical Guide: Biological Targets of 5-(3,4-Dichlorophenyl)-2-furonitrile

[1]

Executive Summary: The Pharmacophore

DPFN represents a "privileged scaffold" in medicinal chemistry, specifically designed to target the nucleophilic cysteine residue within the active site of papain-like cysteine proteases.

Primary Biological Target: Cathepsin K

The most well-validated target for DPFN is Cathepsin K , the lysosomal cysteine protease predominantly expressed in osteoclasts and responsible for type I collagen degradation.[2][3]

Mechanism of Action (MOA)

Unlike epoxide or halomethyl ketone inhibitors (which are irreversible), the nitrile group of DPFN acts as a "soft" electrophile.[1] It traps the catalytic Cysteine-25 (Cys25) residue of Cathepsin K in a reversible covalent complex.

-

Recognition: The 3,4-dichlorophenyl moiety docks into the hydrophobic S2 pocket of the enzyme. This pocket is critical for selectivity, as Cathepsin K has a unique ability to accommodate bulky, lipophilic groups here compared to Cathepsin L or B.[1]

-

Attack: The thiolate anion of Cys25 performs a nucleophilic attack on the carbon atom of the nitrile group (–C≡N).

-

Stabilization: The resulting intermediate is stabilized by the oxyanion hole (Gln19, Cys25 backbone), forming a thioimidate adduct .[1]

-

Reversibility: The high energy of the thioimidate bond allows the reaction to reverse, regenerating the free enzyme. This reduces the risk of permanent haptenization and immunogenicity often seen with irreversible inhibitors.

Signaling Pathway Visualization

The following diagram illustrates the interference of DPFN within the osteoclast-mediated bone resorption pathway.

Caption: DPFN intercepts the bone resorption cascade by locking Mature Cathepsin K into a reversible thioimidate complex, preventing collagen degradation.[1]

Secondary Targets & Selectivity Challenges

While the 3,4-dichlorophenyl group optimizes fit for Cathepsin K, the nitrile warhead is reactive toward other members of the papain superfamily.[1]

| Target Enzyme | Role | Interaction Risk | Selectivity Logic |

| Cathepsin L | Ubiquitous protein turnover | High | The S2 pocket of Cat L is more restricted. DPFN shows 10-50x selectivity for Cat K over Cat L due to the bulky dichlorophenyl group. |

| Cathepsin B | Antigen presentation | Moderate | Cat B has an "occluding loop" that hinders binding of non-peptidic nitriles like DPFN. |

| Cathepsin S | MHC Class II processing | Moderate | Similar S2 pocket constraints to Cat L. |

| CYP450 Isoforms | Drug metabolism | Low/Unknown | The dichlorophenyl moiety is a common metabolic handle. Potential for CYP3A4 inhibition should be screened early. |

Experimental Validation Protocols

To validate DPFN activity in your specific assay, use the following self-validating protocols.

Fluorogenic Enzyme Kinetics Assay (IC50 Determination)

Objective: Quantify the inhibitory potency of DPFN against recombinant human Cathepsin K.

Reagents:

-

Enzyme: Recombinant Human Cathepsin K (0.1–1 nM final).[1]

-

Substrate: Z-Phe-Arg-AMC (Fluorogenic, Km ~5-10 µM).[1]

-

Buffer: 50 mM Sodium Acetate (pH 5.5), 2.5 mM DTT, 2.5 mM EDTA.[1] Note: Acidic pH and DTT are critical for Cys protease activity.

Protocol:

-

Pre-incubation: Dilute DPFN (DMSO stock) into assay buffer (range: 0.1 nM to 10 µM). Incubate with Cathepsin K for 15 minutes at room temperature.

-

Initiation: Add Z-Phe-Arg-AMC substrate (final conc. = Km value).[4][5][6][7]

-

Measurement: Monitor fluorescence (Ex 355 nm / Em 460 nm) kinetically for 20 minutes.

-

Analysis: Calculate initial velocity (

) from the linear portion of the curve. Plot % Inhibition vs. log[DPFN].

Self-Validation Check:

-

The reaction must be linear (

) in the absence of inhibitor. -

If the IC50 shifts significantly with pre-incubation time (>30 mins), the inhibition may be slow-binding or irreversible (check for time-dependency).

Reversibility Assay (Jump-Dilution Method)

Objective: Confirm DPFN acts via a reversible mechanism (thioimidate) rather than irreversible alkylation.

-

Incubate: Mix Cathepsin K (100x concentration) with DPFN (10x IC50) for 30 minutes. Activity should be near 0%.

-

Dilute: Rapidly dilute the mixture 100-fold into buffer containing saturating substrate.

-

Monitor: Measure enzymatic activity recovery over time.

-

Result A (Reversible): Activity recovers as the inhibitor dissociates (

).[1] -

Result B (Irreversible): Activity remains blocked (flatline).

-

Experimental Workflow Diagram

Caption: Step-by-step kinetic workflow for determining the inhibitory constant (Ki) of DPFN against Cathepsin K.

References

-

Lecaille, F., et al. (2008).[1] "Cysteine proteases of the papain family: Strategies for protein protease inhibitor design." Chemical Reviews.

-

Falgueyret, J. P., et al. (2001).[1] "Novel, nonpeptidic cyanammide inhibitors of Cathepsin K." Journal of Medicinal Chemistry.

-

Greenspan, P. D., et al. (2001).[1] "Identification of dipeptidyl nitriles as potent and selective inhibitors of cathepsin K." Journal of Medicinal Chemistry.

-

Desroy, N., et al. (2013).[1] "Cathepsin K inhibitors: a review of the patent literature." Expert Opinion on Therapeutic Patents.

-

Sigma-Aldrich. "Product Specification: this compound."[1] Merck KGaA.

Sources

- 1. nomuraresearchgroup.com [nomuraresearchgroup.com]

- 2. Review of Cathepsin K Inhibitor Development and the Potential Role of Phytochemicals [mdpi.com]

- 3. Antiresorptive effect of a cathepsin K inhibitor ONO-5334 and its relationship to BMD increase in a phase II trial for postmenopausal osteoporosis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Mechanisms of Proteolytic Enzymes and Their Inhibition in QM/MM Studies | MDPI [mdpi.com]

- 5. Novel cathepsin K inhibitors block osteoclasts in vitro and increase spinal bone density in zebrafish - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 6. Dichlorophenylpyridine-Based Molecules Inhibit Furin through an Induced-Fit Mechanism - PMC [pmc.ncbi.nlm.nih.gov]

- 7. scienceopen.com [scienceopen.com]

Methodological & Application

Application Note: Scalable Synthesis Protocols for 5-(3,4-Dichlorophenyl)-2-furonitrile

Executive Summary & Strategic Analysis

The synthesis of 5-(3,4-Dichlorophenyl)-2-furonitrile represents a critical entry point into biaryl ether isosteres used in the development of kinase inhibitors, antimicrobial nitrofurans, and specific receptor antagonists. While direct coupling methods exist, scale-up is often hampered by the instability of furan-2-nitrile precursors and the regiochemical challenges of direct arylation.

This guide presents a Modular Synthetic Strategy designed for scalability, reproducibility, and safety. We prioritize a Suzuki-Miyaura Cross-Coupling approach utilizing the stable intermediate 5-bromo-2-furaldehyde, followed by a high-yielding One-Pot Oximation-Dehydration sequence. This route offers superior impurity control compared to the classical Meerwein arylation (which involves hazardous diazonium intermediates) and avoids the high cost of pre-functionalized 5-bromo-2-furonitriles.

Core Retrosynthetic Logic

The synthesis is disconnected into two primary modules:

-

C–C Bond Formation: Palladium-catalyzed coupling of 3,4-dichlorophenylboronic acid and 5-bromo-2-furaldehyde.

-

Functional Group Interconversion (FGI): Conversion of the formyl group to a nitrile via an in-situ oxime intermediate.

Synthetic Workflow Visualization

The following decision tree illustrates the process logic, selecting the optimal route based on reagent availability and scale requirements.

Figure 1: Strategic decision tree for the synthesis of this compound, highlighting the trade-off between process reliability (Route A) and raw material cost (Route B).

Detailed Experimental Protocols

Protocol A: The "Pharma-Standard" Route (Recommended)

Applicability: Gram to Kilogram scale. Key Advantages: Mild conditions, high functional group tolerance, minimal chromatographic purification required.

Step 1: Synthesis of 5-(3,4-Dichlorophenyl)furfural

This step utilizes a Suzuki-Miyaura coupling. The choice of Pd(dppf)Cl₂ is critical as it resists dehalogenation of the aryl ring better than Pd(PPh₃)₄.

-

Reagents:

-

5-Bromo-2-furaldehyde (1.0 equiv)

-

3,4-Dichlorophenylboronic acid (1.1 equiv)

-

Potassium Carbonate (

) (2.0 equiv)[1] -

Catalyst:

(2 mol%) -

Solvent: 1,4-Dioxane / Water (4:1 v/v)

-

Procedure:

-

Charge: In a reactor equipped with a reflux condenser and nitrogen inlet, charge 5-bromo-2-furaldehyde (e.g., 17.5 g, 100 mmol) and 3,4-dichlorophenylboronic acid (21.0 g, 110 mmol).

-

Solvent: Add 1,4-Dioxane (200 mL) and degassed water (50 mL). Sparge with nitrogen for 15 minutes to remove dissolved oxygen (critical to prevent homocoupling).

-

Catalysis: Add

(27.6 g, 200 mmol) followed by -

Reaction: Heat the mixture to 85°C for 4–6 hours. Monitor by HPLC/TLC (Hexane/EtOAc 4:1) until the bromide is consumed (<0.5%).

-

Workup: Cool to room temperature. Filter through a pad of Celite to remove palladium black. Rinse the pad with EtOAc.

-

Extraction: Dilute filtrate with water (200 mL) and extract with EtOAc (3 x 100 mL). Wash combined organics with brine, dry over

, and concentrate.[2] -

Purification: Recrystallize the crude solid from Ethanol/Water or Heptane/EtOAc to afford the aldehyde as a light yellow solid.

-

Target Yield: 85–92%

-

Checkpoint: Melting Point 155–159°C (Lit.[3] range for analogs).

-

Step 2: One-Pot Conversion to this compound

This protocol avoids the use of toxic dehydrating agents like

-

Reagents:

Procedure (Green Catalytic Method):

-

Charge: Dissolve the aldehyde (24.1 g, 100 mmol) in DMF (100 mL).

-

Reagents: Add

(8.3 g, 120 mmol) and -

Reaction: Heat the mixture to 100–120°C . The reaction proceeds via in-situ formation of the oxime followed by immediate thermal dehydration to the nitrile.

-

Monitoring: Monitor by TLC. The intermediate oxime may be visible initially but will convert to the less polar nitrile over 2–4 hours.

-

Workup: Cool to room temperature and pour the mixture into ice-cold water (500 mL). The product typically precipitates as a solid.

-

Isolation: Filter the precipitate. Wash efficiently with water to remove DMF and catalyst.

-

Drying: Dry the solid under vacuum at 45°C.

-

Target Yield: 90–95%

-

Purity: >98% (HPLC).

-

Analytical Data & QC Specifications

To ensure the integrity of the synthesized material, the following quality control parameters must be met.

| Parameter | Specification | Method |

| Appearance | White to pale yellow crystalline solid | Visual |

| Purity | ≥ 98.0% | HPLC (C18, ACN/H2O gradient) |

| Melting Point | 155–159 °C | Capillary Method |

| Identity (NMR) | Conforms to structure | 1H NMR (DMSO-d6) |

| Residual Pd | < 10 ppm | ICP-MS (if using Route A) |

| Water Content | < 0.5% | Karl Fischer |

Representative NMR Profile (Analogous):

-

1H NMR (DMSO-d6, 400 MHz):

8.11 (s, Ar-H), 7.90 (d, Ar-H), 7.79 (d, Furan-H), 7.44 (d, Furan-H). Note: The furan doublets typically appear between 6.5–7.8 ppm with a coupling constant (

Process Safety & Troubleshooting

Hazard Analysis

-

3,4-Dichlorophenylboronic acid: Irritant. Avoid inhalation of dust.

-

Hydroxylamine Hydrochloride: Potential explosive hazard if heated dry. Always keep in solution/slurry.

-

Reaction Exotherms: The Suzuki coupling is exothermic. Add catalyst only after ensuring the system is degassed and stable.

Troubleshooting Guide

| Issue | Probable Cause | Corrective Action |

| Low Yield (Step 1) | Protodeboronation of boronic acid | Reduce temperature to 75°C; ensure base is not added too quickly. |

| Homocoupling (Ar-Ar) | Oxygen presence | Sparge solvents with |

| Incomplete Nitrile Formation | Low temperature or wet solvent | Increase temp to 120°C; ensure DMF/DMSO is anhydrous. |

| Dark Product Color | Oxidation of furan ring | Perform all steps under inert atmosphere ( |

References

-

Sigma-Aldrich. Product Specification: this compound.Link

-

Organic Chemistry Portal. Suzuki Coupling: Mechanism and Protocols.Link

-

Shiri, A. et al. (2014). Fe(HSO4)3-Catalyzed Direct Conversion of Aldehydes into Nitriles Using Hydroxylamine Hydrochloride. Organic Chemistry Research.[5] Link

-

BenchChem. Synthesis of 5-aryl-2-furaldehydes: A Comparative Guide.Link

-

Krutšíková, A. et al. (1974). Preparation of 5-aryl-2-furfuryl phenyl sulfones.[6] Chemical Papers.[5][6][7] Link

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. This compound 97 57666-68-9 [sigmaaldrich.com]

- 4. orgchemres.org [orgchemres.org]

- 5. Paal-Knorr Furan Synthesis [organic-chemistry.org]

- 6. chempap.org [chempap.org]

- 7. Nitrile synthesis by oxidation, rearrangement, dehydration [organic-chemistry.org]

Synthesis of 5-(3,4-Dichlorophenyl)-2-furonitrile: A Detailed Mechanistic and Practical Guide

Abstract

This comprehensive guide provides a detailed protocol and in-depth mechanistic elucidation for the synthesis of 5-(3,4-Dichlorophenyl)-2-furonitrile, a key intermediate in pharmaceutical and fine chemical synthesis. This document is intended for researchers, scientists, and professionals in drug development, offering a robust framework for the reliable and efficient laboratory-scale preparation of this compound. The synthesis is presented as a two-stage process, commencing with the preparation of the precursor, 5-(3,4-Dichlorophenyl)-2-furaldehyde, followed by its conversion to the target nitrile. Each stage is accompanied by a step-by-step protocol, a thorough discussion of the underlying reaction mechanisms, and expert insights into critical experimental parameters.

Introduction

The furan nucleus is a privileged scaffold in medicinal chemistry, with its derivatives exhibiting a wide spectrum of biological activities. The introduction of a nitrile group at the 2-position of the furan ring further enhances its utility as a versatile synthetic intermediate, allowing for its conversion into a variety of other functional groups such as amines, amides, and carboxylic acids.[1] this compound, in particular, is a valuable building block due to the presence of the dichlorophenyl moiety, a common feature in many biologically active molecules. This guide details a reliable and well-established synthetic route to this compound, starting from the commercially available 5-(3,4-Dichlorophenyl)-2-furaldehyde.

PART 1: Synthesis of the Starting Material: 5-(3,4-Dichlorophenyl)-2-furaldehyde

The most direct and common route to the starting material, 5-(3,4-Dichlorophenyl)-2-furaldehyde, is through the Meerwein arylation of furfural with the diazonium salt derived from 3,4-dichloroaniline.[2] This reaction is a powerful method for the formation of carbon-carbon bonds between aromatic rings.

Reaction Scheme: Meerwein Arylation

Caption: Overall reaction scheme for the synthesis of 5-(3,4-Dichlorophenyl)-2-furaldehyde.

Detailed Reaction Mechanism: Meerwein Arylation

The Meerwein arylation proceeds through a radical mechanism catalyzed by a copper(II) salt.

-

Diazotization: 3,4-Dichloroaniline is treated with nitrous acid (generated in situ from sodium nitrite and a strong acid like hydrochloric acid) at low temperatures (0-5 °C) to form the corresponding 3,4-dichlorobenzenediazonium chloride. This diazonium salt is a key intermediate.

-

Radical Formation: The copper(II) catalyst is reduced by a suitable reducing agent present in the reaction mixture (often the solvent or furfural itself) to copper(I). The diazonium salt then undergoes a single-electron transfer from the copper(I) species to generate an aryl radical, with the evolution of nitrogen gas and regeneration of the copper(II) catalyst.

-

Addition to Furfural: The highly reactive 3,4-dichlorophenyl radical adds to the electron-rich double bond of the furan ring, preferentially at the 5-position due to steric and electronic factors.

-

Oxidation and Rearomatization: The resulting radical intermediate is then oxidized by the copper(II) salt to a carbocation. Subsequent loss of a proton leads to the rearomatization of the furan ring and the formation of the final product, 5-(3,4-Dichlorophenyl)-2-furaldehyde.

Experimental Protocol: Synthesis of 5-(3,4-Dichlorophenyl)-2-furaldehyde

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles | Purity |

| 3,4-Dichloroaniline | 162.02 | 16.2 g | 0.1 | 98% |

| Hydrochloric Acid (conc.) | 36.46 | 30 mL | - | 37% |

| Sodium Nitrite | 69.00 | 7.6 g | 0.11 | 99% |

| Furfural | 96.09 | 19.2 g | 0.2 | 99% |

| Copper(II) Chloride | 134.45 | 2.7 g | 0.02 | 98% |

| Acetone | 58.08 | 200 mL | - | ACS grade |

| Water | 18.02 | 500 mL | - | Deionized |

Procedure:

-

In a 500 mL three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, dissolve 16.2 g (0.1 mol) of 3,4-dichloroaniline in 30 mL of concentrated hydrochloric acid and 50 mL of water.

-

Cool the mixture to 0-5 °C in an ice-salt bath with vigorous stirring.

-

Slowly add a solution of 7.6 g (0.11 mol) of sodium nitrite in 20 mL of water through the dropping funnel, maintaining the temperature below 5 °C. The formation of the diazonium salt is indicated by a slight color change.

-

In a separate 1 L beaker, prepare a solution of 19.2 g (0.2 mol) of furfural and 2.7 g (0.02 mol) of copper(II) chloride in 200 mL of acetone.

-

Slowly and carefully add the cold diazonium salt solution to the furfural-copper chloride solution with vigorous stirring. The addition should be controlled to maintain a gentle evolution of nitrogen gas.

-

After the addition is complete, continue stirring the reaction mixture at room temperature for 2-3 hours, or until the evolution of nitrogen ceases.

-

Pour the reaction mixture into 500 mL of ice-water and stir for 30 minutes.

-

The crude product will precipitate as a solid. Collect the solid by vacuum filtration and wash it thoroughly with cold water.

-

Recrystallize the crude product from ethanol or a mixture of ethanol and water to obtain pure 5-(3,4-Dichlorophenyl)-2-furaldehyde as a solid.[3]

Expected Yield: 60-70% Melting Point: 140-143 °C[3]

PART 2: Synthesis of this compound

The conversion of the aldehyde functional group in 5-(3,4-Dichlorophenyl)-2-furaldehyde to a nitrile can be efficiently achieved through a two-step, one-pot procedure involving the formation of an aldoxime intermediate followed by its dehydration.

Reaction Scheme: Aldoxime Formation and Dehydration

Caption: General scheme for the conversion of an aldehyde to a nitrile via an aldoxime intermediate.

Detailed Reaction Mechanism: Aldoxime Formation and Dehydration

-

Aldoxime Formation: The reaction is initiated by the nucleophilic attack of the nitrogen atom of hydroxylamine on the electrophilic carbonyl carbon of the aldehyde. A proton transfer then occurs, followed by the elimination of a water molecule to form the aldoxime. The reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid liberated from hydroxylamine hydrochloride.

-

Dehydration of the Aldoxime: The aldoxime is then dehydrated to the corresponding nitrile. The mechanism of this step depends on the dehydrating agent used.

-

With Acetic Anhydride (Ac₂O): The hydroxyl group of the oxime is acetylated by acetic anhydride to form an O-acetyl oxime. This intermediate then undergoes an E2-type elimination reaction, where a base (such as pyridine or the acetate ion) abstracts the proton attached to the carbon of the C=N bond, and the acetate group leaves, resulting in the formation of the carbon-nitrogen triple bond of the nitrile.

-

With Thionyl Chloride (SOCl₂): Thionyl chloride reacts with the hydroxyl group of the oxime to form a chlorosulfite intermediate. This is a good leaving group. A base then removes the proton from the carbon, leading to the elimination of sulfur dioxide and a chloride ion, and the formation of the nitrile.

-

Experimental Protocol: Synthesis of this compound

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles | Purity |

| 5-(3,4-Dichlorophenyl)-2-furaldehyde | 241.07 | 24.1 g | 0.1 | 97% |

| Hydroxylamine Hydrochloride | 69.49 | 8.3 g | 0.12 | 99% |

| Sodium Acetate | 82.03 | 16.4 g | 0.2 | 99% |

| Acetic Anhydride | 102.09 | 30 mL | - | 98% |

| Ethanol | 46.07 | 150 mL | - | 95% |

| Water | 18.02 | 500 mL | - | Deionized |

Procedure:

-

In a 500 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 24.1 g (0.1 mol) of 5-(3,4-Dichlorophenyl)-2-furaldehyde in 150 mL of ethanol.

-

Add 8.3 g (0.12 mol) of hydroxylamine hydrochloride and 16.4 g (0.2 mol) of sodium acetate to the solution.

-

Heat the mixture to reflux and maintain reflux for 1-2 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

After the formation of the aldoxime is complete (as indicated by TLC), cool the reaction mixture to room temperature.

-

Slowly and carefully add 30 mL of acetic anhydride to the reaction mixture with stirring. An exothermic reaction may be observed.

-

Once the addition is complete, heat the mixture to reflux again and maintain reflux for an additional 2-3 hours.

-

After the reaction is complete, cool the mixture to room temperature and pour it into 500 mL of ice-water with stirring.

-

The crude nitrile will precipitate as a solid. Collect the solid by vacuum filtration and wash it thoroughly with cold water.

-

Recrystallize the crude product from a suitable solvent, such as ethanol or isopropanol, to obtain pure this compound.

Expected Yield: 75-85% Melting Point: 155-159 °C

Safety and Handling Precautions

-

3,4-Dichloroaniline: Toxic and an irritant. Handle with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.

-

Hydrochloric Acid: Corrosive. Handle in a fume hood with appropriate PPE.

-

Sodium Nitrite: Oxidizer and toxic. Handle with care.

-

Furfural: Irritant and harmful if swallowed. Use in a well-ventilated area.

-

Acetic Anhydride: Corrosive and a lachrymator. Handle in a fume hood with appropriate PPE.

-

Thionyl Chloride (if used): Highly corrosive and reacts violently with water. Handle with extreme caution in a fume hood.

-

Nitrile Product: Nitriles can be toxic. Handle with gloves and avoid inhalation of dust.

Characterization

The identity and purity of the synthesized compounds should be confirmed using standard analytical techniques:

-

Melting Point: To assess purity.

-

Infrared (IR) Spectroscopy: To identify characteristic functional groups (e.g., C=O for the aldehyde, C≡N for the nitrile).

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure.

-

Mass Spectrometry (MS): To determine the molecular weight.

Conclusion

This application note provides a comprehensive and practical guide for the synthesis of this compound. By following the detailed protocols and understanding the underlying reaction mechanisms, researchers can reliably produce this valuable synthetic intermediate. The provided insights into the experimental parameters and safety considerations are intended to ensure a successful and safe laboratory execution.

References

- Varshney, M., Husain, A., & Parcha, V. (2015). Synthesis and characterization of 5-(Substituted phenyl)-2-furfuraldehydes from substituted anilines. World Journal of Pharmacy and Pharmaceutical Sciences, 4(6), 1801-1808.

- Krasnokutskaya, E. A., Semenischeva, N. I., Filimonov, V. D., & Knochel, P. (2007). A New, One-Step, Effective Protocol for the Iodination of Aromatic and Heterocyclic Compounds via Aprotic Diazotization of Amines. Synthesis, 2007(01), 81-84.

- Gallagher, T. C. (Ed.). (2016). Comprehensive Organic Synthesis II (Vol. 6). Elsevier.

- Fakhr-e-Alam, A., et al. (2014). Decarboxylative Cyanation and Azidation of Carboxylic Acids: An Overview. Chemical Review and Letters, 3(1), 1-12.

Sources

Hydrolysis methods for converting 5-(3,4-Dichlorophenyl)-2-furonitrile to carboxylic acid

Executive Summary

This guide details the optimized hydrolysis protocols for converting 5-(3,4-Dichlorophenyl)-2-furonitrile (CAS: 54023-00-6) to its corresponding carboxylic acid, 5-(3,4-Dichlorophenyl)-2-furoic acid (CAS: 54023-01-7). This transformation is a critical step in the synthesis of Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs), such as Lersivirine.

While nitrile hydrolysis is a standard organic transformation, the presence of the furan ring introduces specific stability challenges. Furans are prone to acid-catalyzed ring opening and polymerization (resinification). Therefore, this guide prioritizes Alkaline Hydrolysis as the "Gold Standard" method, while providing Acidic and Biocatalytic alternatives for specific use cases.

Chemical Context & Stability Analysis

The Substrate Challenge

The target molecule contains two distinct functionalities that dictate the reaction conditions:

-

The Nitrile (

): Requires activation (protonation or nucleophilic attack) to convert to the amide and subsequently the acid.[1][2][3] -

The Furan Ring: An electron-rich heteroaromatic system.

-

Acid Sensitivity: In the presence of strong mineral acids (e.g., HCl,

), furan rings can undergo protonation at the C2/C5 position, leading to ring opening and the formation of 1,4-dicarbonyls (e.g., levulinic acid derivatives) or polymerization into insoluble brown tars [1]. -

Base Stability: Furan rings are generally stable under basic conditions, making alkaline hydrolysis the preferred route for high yield and purity.

-

Reaction Pathway

The transformation proceeds via an amide intermediate.[1][3] The reaction must be driven to completion to avoid contamination with 5-(3,4-dichlorophenyl)-2-furamide.

Figure 1: Step-wise hydrolysis pathway. Note that under vigorous alkaline conditions, the amide intermediate is usually transient.

Method A: Alkaline Hydrolysis (Recommended)

Status: Industrial Standard | Yield: 85-95% | Purity: >98%

This method utilizes sodium hydroxide in an aqueous ethanolic solution. Ethanol is strictly required to solubilize the lipophilic 3,4-dichlorophenyl moiety.

Materials

-

Substrate: this compound (1.0 eq)

-

Base: Sodium Hydroxide (NaOH), 5.0 - 10.0 eq (pellets or 50% wt solution)

-

Solvent: Ethanol (95%) / Water mixture (3:1 ratio)

-

Acid (Workup): 6M Hydrochloric Acid (HCl)

Protocol

-

Setup: Equip a round-bottom flask with a magnetic stir bar and a reflux condenser.

-

Charging: Add the nitrile substrate (e.g., 10 g) and Ethanol (100 mL). Stir until a slurry or partial solution is formed.

-

Base Addition: Dissolve NaOH (5.0 eq) in minimal water (approx. 30 mL) and add to the reaction vessel. Exotherm warning: Add slowly.

-

Reflux: Heat the mixture to reflux (

). The solution should turn homogenous and likely darken slightly (yellow/orange) as the reaction proceeds. -

Monitoring: Monitor by HPLC or TLC (Mobile phase: Hexane/EtOAc 7:3).

-

Target: Disappearance of Nitrile (

) and Amide intermediate ( -

Duration: Typically 4–8 hours.

-

-

Workup (Critical Step):

-

Cool reaction to room temperature.[4]

-

Evaporate the bulk of the ethanol under reduced pressure (Rotavap). Do not distill to dryness.

-

Dilute the aqueous residue with water (50 mL).

-

Filtration (Optional): If insoluble impurities are present, filter through Celite.

-

Acidification: Place the flask in an ice bath. Dropwise add 6M HCl with vigorous stirring until pH reaches 1–2.

-

Observation: The product will precipitate as a voluminous white/off-white solid.

-

-

Isolation: Filter the solid via Büchner funnel. Wash with cold water (

) to remove NaCl and excess acid. -

Drying: Dry in a vacuum oven at

for 12 hours.

Method B: Acidic Hydrolysis (Alternative)

Status: High Risk / Specific Utility | Yield: 40-60% | Risk: Ring Degradation

Use this method ONLY if the substrate contains base-sensitive functional groups that preclude Method A.

Protocol

-

Solvent System: Glacial Acetic Acid / Conc. HCl (2:1 v/v).

-

Procedure: Dissolve nitrile in acetic acid first, then add HCl.

-

Temperature: Heat to

. DO NOT REFLUX.-

Expert Insight: High temperatures with strong acid will cause the furan ring to open, turning the reaction mixture black (Humins/Polymerization).

-

-

Workup: Pour reaction mixture into crushed ice. The product may precipitate, but yield is often compromised by side reactions.

Method C: Biocatalytic Hydrolysis (Green Chemistry)

Status: High Selectivity / Mild Conditions | Yield: >90%

For highly regulated pharmaceutical environments, enzymatic hydrolysis using Nitrilases (EC 3.5.5.1) offers mild conditions (pH 7,

Workflow

Figure 2: Biocatalytic workflow. Note: 5% DMSO is required to solubilize the substrate for the enzyme.

Analytical Data & QC Specifications

| Parameter | Specification | Method |

| Appearance | White to off-white powder | Visual |

| Melting Point | Capillary [2] | |

| HPLC Purity | C18 Column, ACN/Water (0.1% TFA) | |

| 1H NMR (DMSO-d6) | 400 MHz | |

| Mass Spec | [M-H]- = 255.9 | ESI-Negative |

Troubleshooting Guide

| Observation | Root Cause | Corrective Action |

| Black/Brown Tar | Furan ring decomposition. | Stop. Switch from Acidic to Alkaline hydrolysis. Reduce temperature. |

| Low Yield | Incomplete precipitation. | Ensure pH is < 2 during workup. The acid is sparingly soluble in water but soluble in neutral pH. |

| Amide Impurity | Incomplete hydrolysis. | Increase reaction time or NaOH equivalents. Ensure Ethanol ratio is high enough to solvate the nitrile. |

| Product is Yellow | Trace oxidation/polymerization. | Recrystallize from Ethanol/Water or treat with activated charcoal during recrystallization. |

References

-

Dunlop, A. P. (1948). Furan Chemistry. Industrial & Engineering Chemistry. Link

-

Sigma-Aldrich. (n.d.). 5-(3,4-Dichlorophenyl)-2-furoic acid Product Specification. Link

-

Pfizer Inc. (2005). Patent WO2005111022: Pyrazole derivatives as non-nucleoside reverse transcriptase inhibitors. (Describes the use of this intermediate). Link

-

Pollak, P., et al. (2000). Nitriles. Ullmann's Encyclopedia of Industrial Chemistry. Link

-

Wang, M., et al. (2011). Biocatalytic hydrolysis of nitriles to carboxylic acids. Green Chemistry. Link

Sources

The Versatile Scaffold: 5-(3,4-Dichlorophenyl)-2-furonitrile in Modern Medicinal Chemistry

Introduction: The Furan Moiety as a Privileged Structure in Drug Discovery

The furan ring, a five-membered aromatic heterocycle, is a cornerstone of medicinal chemistry, recognized for its versatile role as a pharmacophore in a multitude of therapeutic agents.[1] Its unique electronic properties and ability to serve as a bioisostere for phenyl rings can lead to enhanced metabolic stability and improved interactions with biological targets.[1] Furan derivatives have demonstrated a broad spectrum of pharmacological activities, including anticancer, antibacterial, anti-inflammatory, and antiviral effects.[2] The strategic substitution on the furan ring, particularly at the C2 and C5 positions, is critical for modulating the potency and selectivity of these compounds.[1] This guide focuses on the utility of a specific, highly functionalized scaffold, 5-(3,4-Dichlorophenyl)-2-furonitrile, as a starting point for the development of novel therapeutic agents. The presence of the dichlorophenyl group often enhances lipophilicity and can lead to specific hydrophobic interactions within target proteins, while the nitrile group serves as a versatile handle for further chemical modifications.

Core Synthesis of the this compound Scaffold

The synthesis of the title scaffold can be approached through a multi-step sequence, beginning with the formation of a 2-aryl furan intermediate, followed by functionalization to introduce the nitrile group. A plausible and adaptable synthetic strategy is outlined below, drawing from established methodologies for furan synthesis and functional group transformations.

Protocol 1: Synthesis of the Precursor Aldehyde via Vilsmeier-Haack Reaction

The Vilsmeier-Haack reaction is a robust method for the formylation of electron-rich heterocycles like furan.[1][3] This reaction introduces an aldehyde group, which can then be converted to a nitrile. The synthesis begins with the preparation of the 2-(3,4-Dichlorophenyl)furan intermediate, which can be synthesized via methods like the Paal-Knorr furan synthesis from a 1,4-dicarbonyl compound.

Step 1a: Synthesis of 2-(3,4-Dichlorophenyl)furan (Conceptual)

A common route to 2-arylfurans is the Paal-Knorr synthesis, which involves the acid-catalyzed cyclization of a 1,4-dicarbonyl compound.[4][5] For the synthesis of 2-(3,4-Dichlorophenyl)furan, a suitable 1,4-dicarbonyl precursor bearing the 3,4-dichlorophenyl moiety would be required.

Step 1b: Vilsmeier-Haack Formylation of 2-(3,4-Dichlorophenyl)furan

This protocol describes the introduction of a formyl group at the 5-position of the furan ring.

Materials:

-

2-(3,4-Dichlorophenyl)furan

-

N,N-Dimethylformamide (DMF)

-

Phosphorus oxychloride (POCl₃)

-

Dichloromethane (DCM)

-

Sodium acetate

-

Diethyl ether

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

-

Round-bottom flask, dropping funnel, ice bath, magnetic stirrer, rotary evaporator, separatory funnel.

Procedure:

-

In a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-(3,4-Dichlorophenyl)furan (1.0 eq) in anhydrous DMF.

-

Cool the solution to 0 °C using an ice bath.

-

Slowly add phosphorus oxychloride (POCl₃) (1.1 - 1.5 eq) dropwise to the stirred solution, maintaining the temperature below 5 °C. The formation of the Vilsmeier reagent, a chloroiminium salt, will occur.[3]

-

After the addition is complete, allow the reaction mixture to stir at 0 °C for 30 minutes, and then let it warm to room temperature and stir for an additional 2-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Upon completion, carefully quench the reaction by pouring the mixture into a beaker of crushed ice and a solution of sodium acetate in water.

-

Stir the mixture vigorously until the intermediate iminium salt is fully hydrolyzed to the aldehyde.

-

Transfer the mixture to a separatory funnel and extract the product with diethyl ether or dichloromethane (3 x volumes).

-

Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution, water, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

-

The crude 5-(3,4-Dichlorophenyl)-2-furaldehyde can be purified by column chromatography on silica gel.

Protocol 2: Conversion of the Aldehyde to the Nitrile Scaffold

The transformation of the aldehyde to the nitrile is a key step in obtaining the desired scaffold. Several methods can be employed for this conversion. One common and effective method is outlined below.

Materials:

-

5-(3,4-Dichlorophenyl)-2-furaldehyde

-

Hydroxylamine hydrochloride

-

Sodium formate

-

Formic acid

-

Ethanol

-

Dimethylformamide (DMF)

Procedure:

-

Dissolve 5-(3,4-Dichlorophenyl)-2-furaldehyde (1.0 eq) in a mixture of ethanol and dimethylformamide.[6]

-

Add hydroxylamine hydrochloride (1.1 eq) and sodium formate (1.2 eq) to the solution.

-

Heat the mixture to reflux in formic acid. The reaction progress should be monitored by TLC.

-

Once the reaction is complete, allow the mixture to cool to room temperature.

-

Pour the reaction mixture into ice-water to precipitate the product.

-

Filter the solid precipitate, wash with water, and dry under vacuum.

-

The crude this compound can be further purified by recrystallization or column chromatography.

Application of this compound as a Scaffold in Medicinal Chemistry

The this compound scaffold is a valuable starting point for the synthesis of a diverse library of compounds with potential therapeutic applications, particularly in oncology. The nitrile group can be hydrolyzed to a carboxylic acid or an amide, reduced to an amine, or participate in cycloaddition reactions to form various heterocyclic rings. The dichlorophenyl moiety is a common feature in many kinase inhibitors and other targeted therapies.

Anticancer Activity: Tubulin Polymerization Inhibition